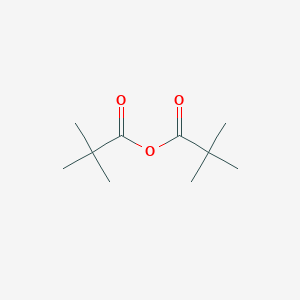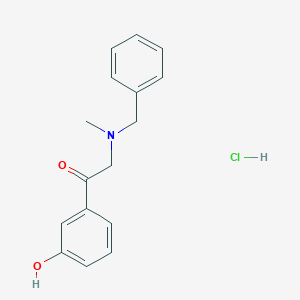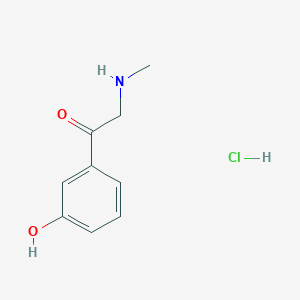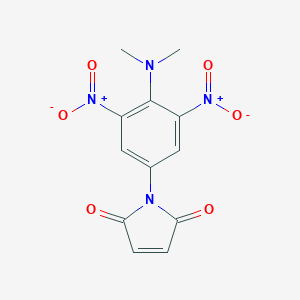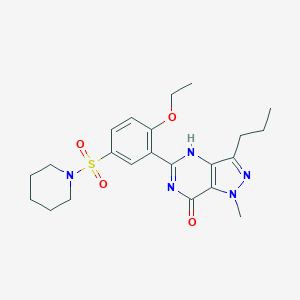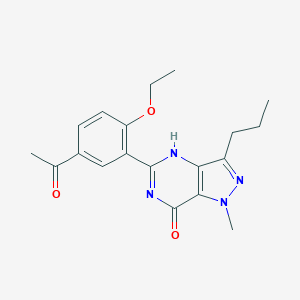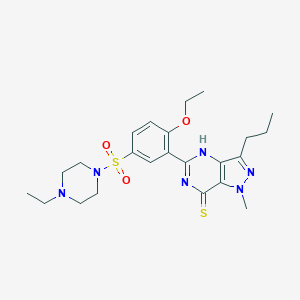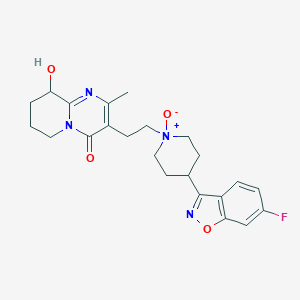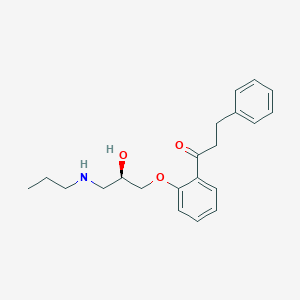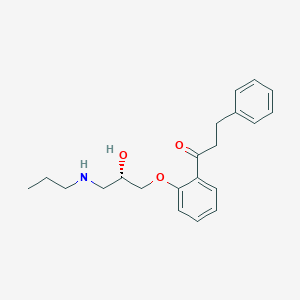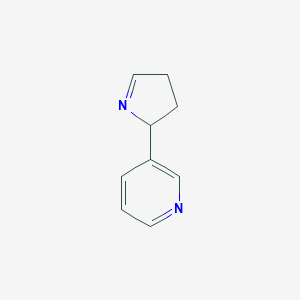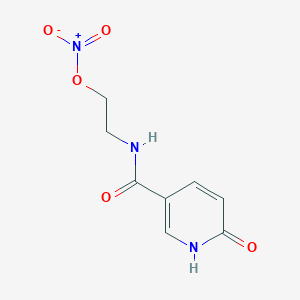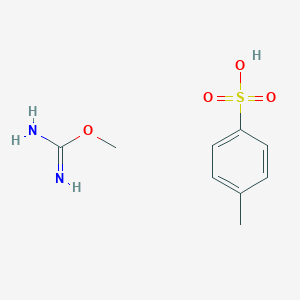![molecular formula C8H9FN2O4S B029281 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione CAS No. 145986-11-4](/img/structure/B29281.png)
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Overview
Description
KP-103, also known as efinaconazole, is a novel triazole derivative with potent antifungal properties. It is primarily used as a topical treatment for onychomycosis, a fungal infection of the nail. KP-103 has shown significant efficacy against a variety of pathogenic fungi, including Candida species and dermatophytes .
Mechanism of Action
Target of Action
Oxathiolan 5FU-beta, also known as 5-fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .
Mode of Action
5-FU undergoes intracellular conversion to produce active metabolites like FUTP, FdUMP, and FdUTP, which disrupt thymidylate synthase’s action . This disruption inhibits DNA synthesis, leading to cell death .
Biochemical Pathways
The action of 5-FU affects multiple biological signaling pathways. Non-coding RNAs play a central role in determining the response of cells to 5-FU. These transcripts can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition, thereby affecting cell response to 5-FU .
Pharmacokinetics
The pharmacokinetics of 5-FU show significant individual differences. The ideal area under the curve (AUC) range of 5-FU is 18.23–29.17 mg·h/L . The AUC of 5-FU is not normally distributed and ranges from 3.13 to 41.12 mg·h/L, with an average value of 14.81±8.62 mg·h/L .
Result of Action
The result of 5-FU’s action is the inhibition of DNA synthesis, leading to cell death . This makes 5-FU a potent chemotherapeutic agent for a wide variety of neoplasms .
Action Environment
The action of 5-FU can be influenced by various environmental factors. For instance, the enzyme dihydropyrimidine dehydrogenase (DPD) regulates the rate of catabolism of 5-FU, converting it to dihydrofluorouracil (DHFU) . Variations in the activity of this enzyme due to genetic or environmental factors can influence the efficacy and toxicity of 5-FU .
Biochemical Analysis
Biochemical Properties
Oxathiolan 5FU-beta interacts with various enzymes and proteins within biochemical reactions . The compound’s role in these reactions is crucial, and it has been shown to have a significant impact on the biochemical modulation of 5-fluorouracil .
Cellular Effects
Oxathiolan 5FU-beta has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Oxathiolan 5FU-beta is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxathiolan 5FU-beta change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxathiolan 5FU-beta vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxathiolan 5FU-beta is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
Oxathiolan 5FU-beta is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxathiolan 5FU-beta and its effects on activity or function are of significant interest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of KP-103 involves several steps. The process begins with the condensation of ethyl 4-piperidinecarboxylate with benzoyl chloride in pyridine to form the corresponding benzamide. This intermediate is then reduced using sodium borohydride to yield an alcohol, which is subsequently converted to a chloride using thionyl chloride. The elimination of the chlorine atom with potassium tert-butoxide produces N-benzoyl-4-methylenepiperidine, which is hydrolyzed with potassium hydroxide to yield 4-methylenepiperidine. Finally, the condensation of 4-methylenepiperidine with a known epoxide in refluxing ethanol furnishes KP-103 .
Chemical Reactions Analysis
KP-103 undergoes various chemical reactions, including substitution and reduction reactions. It is particularly effective in inhibiting fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . Common reagents used in these reactions include sodium borohydride, thionyl chloride, and potassium tert-butoxide .
Scientific Research Applications
KP-103 has been extensively studied for its antifungal properties. It has demonstrated potent in vitro activity against a wide range of fungal pathogens, including Candida albicans, Candida parapsilosis, Candida glabrata, and Malassezia furfur . In vivo studies have shown that KP-103 is highly effective in treating cutaneous candidiasis and plantar tinea pedis in guinea pigs . Its superior pharmacokinetic properties in skin tissue make it a promising candidate for topical antifungal treatments .
Comparison with Similar Compounds
KP-103 is compared with other azole antifungals such as clotrimazole, neticonazole, lanoconazole, and butenafine. While KP-103 is as active as clotrimazole and neticonazole, it is less active than lanoconazole and butenafine against certain dermatophytes . KP-103’s superior pharmacokinetic properties in skin tissue make it more effective in treating fungal infections in vivo . Similar compounds include clotrimazole, miconazole, econazole, oxiconazole, and bifonazole .
Properties
IUPAC Name |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932106 | |
| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145986-11-4, 143790-05-0 | |
| Record name | Emtricitabine 5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-4-hydroxy-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMTRICITABINE 5-FLUOROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D832RLM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


